molecular formula C16H16N2O2S B11634121 (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one

(5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one

Cat. No.: B11634121
M. Wt: 300.4 g/mol
InChI Key: CTPQVWOICBPXMF-YPKPFQOOSA-N
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Description

The compound (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one is a complex organic molecule characterized by its quinoline and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Moiety: Starting with an appropriate aniline derivative, the Skraup synthesis can be used to form the quinoline ring. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with phosgene or a phosgene substitute.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the oxazolidinone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and oxazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline or oxazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its quinoline moiety is known for its presence in many biologically active compounds, including antimalarial and antibacterial agents.

Medicine

Medically, the compound could be explored for its potential therapeutic effects. The quinoline structure is a common motif in many drugs, suggesting possible applications in treating infectious diseases or cancer.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and conjugated structure.

Mechanism of Action

The mechanism of action of (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline moiety could intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Oxazolidinone Derivatives: Such as linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria.

Uniqueness

What sets (5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one apart is its combined structure of quinoline and oxazolidinone, which could offer a unique set of chemical and biological properties not found in simpler analogs. This dual functionality might provide enhanced activity or selectivity in its applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

(5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C16H16N2O2S/c1-4-18-12-7-5-10(2)9-11(12)6-8-13(18)14-15(19)17(3)16(21)20-14/h5-9H,4H2,1-3H3/b14-13-

InChI Key

CTPQVWOICBPXMF-YPKPFQOOSA-N

Isomeric SMILES

CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)O3)C)C=C(C=C2)C

Canonical SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=S)O3)C)C=C(C=C2)C

Origin of Product

United States

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